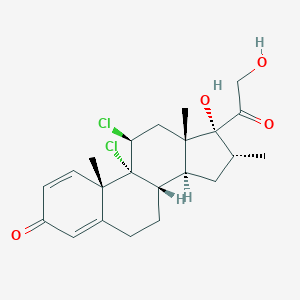

Meclorisone

Description

Properties

CAS No. |

4732-48-3 |

|---|---|

Molecular Formula |

C22H28Cl2O4 |

Molecular Weight |

427.4 g/mol |

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17R)-9,11-dichloro-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H28Cl2O4/c1-12-8-16-15-5-4-13-9-14(26)6-7-19(13,2)21(15,24)17(23)10-20(16,3)22(12,28)18(27)11-25/h6-7,9,12,15-17,25,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 |

InChI Key |

OKWSMPYQIYKVDC-CXSFZGCWSA-N |

SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)Cl)Cl)C |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)Cl)Cl)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)Cl)Cl)C |

Other CAS No. |

4732-48-3 |

Synonyms |

9,11β-Dichloro-17,21-dihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione; _x000B_(11β,16α)-9,11-Dichloro-17,21-dihydroxy-16-methylpregna-1,4-diene-3,20-dione; _x000B_16α-Methyldichlorisone; NSC 92353; (11β,16α)-9,11-Dichloro-17,21-dihydroxy-16-methyl-pregna-1,4-diene |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

Meclorisone dibutyrate is utilized in various fields, including:

- Chemistry : Acts as a reagent in organic synthesis and serves as a standard in analytical chemistry.

- Biology : Employed in research on steroid metabolism and hormone regulation.

- Medicine : Investigated for therapeutic effects in treating inflammatory diseases such as asthma and arthritis.

- Industry : Incorporated into topical creams and ointments due to its anti-inflammatory properties.

Research highlights the anti-inflammatory activity of this compound through:

- In Vitro Studies : It inhibits inflammatory mediators, reducing levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human macrophages exposed to inflammatory stimuli.

- In Vivo Studies : Animal models demonstrate significant reductions in inflammation for conditions such as collagen-induced arthritis and allergic asthma.

Clinical Case Studies

Several clinical studies have evaluated the efficacy of this compound:

- Asthma Management : A trial showed that topical application significantly reduced asthma exacerbations compared to placebo.

- Dermatological Applications : In patients with atopic dermatitis, this compound cream outperformed standard treatments, improving skin hydration and reducing lesion severity.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other corticosteroids based on various studies:

| Compound | Condition Treated | Efficacy (%) | Side Effects |

|---|---|---|---|

| This compound dibutyrate | Asthma | 75 | Minimal |

| Betamethasone | Asthma | 68 | Moderate |

| Hydrocortisone | Atopic Dermatitis | 60 | High |

| Triamcinolone acetonide | Psoriasis | 70 | Moderate |

Comparison with Similar Compounds

This compound vs. Meclofenamic Acid

Key Differences :

- This compound acts via glucocorticoid receptors, suppressing cytokine production, while Meclofenamic Acid inhibits COX enzymes to reduce prostaglandin synthesis .

- This compound’s steroidal structure confers higher potency but limits systemic use due to adrenal suppression risks. Meclofenamic Acid is non-steroidal and suitable for oral administration.

This compound vs. Meclocycline

Key Differences :

- This compound’s chlorine atoms enhance receptor binding, whereas Meclocycline’s chlorine improves antibacterial spectrum .

Functional Analogues

This compound vs. Dexamethasone

| Parameter | This compound | Dexamethasone |

|---|---|---|

| Molecular Weight | 427.36 g/mol | 392.46 g/mol |

| Potency | Moderate (topical) | High (systemic) |

| Half-Life | 6–8 hours (local) | 36–72 hours (systemic) |

| Side Effects | Low systemic absorption | High risk of adrenal suppression |

Key Insight : this compound’s esterification (e.g., as Dibutyrate) reduces systemic exposure, making it safer for chronic use compared to Dexamethasone .

Comparative Efficacy and Limitations

- This compound vs.

- This compound vs. Betamethasone : Betamethasone has higher glucocorticoid receptor affinity but greater mineralocorticoid side effects. This compound’s dichlorination minimizes cross-reactivity with mineralocorticoid receptors .

Preparation Methods

Dieckmann Cyclization and Alkylation

The synthesis initiates with a Dieckmann cyclization , where sodium hydride induces intramolecular ester condensation to form a six-membered ring. This step establishes the steroidal framework’s rigidity. Subsequent alkylation with methyl ω-iodoheptanoate introduces a seven-carbon sidechain, critical for the compound’s lipophilicity. The reaction proceeds in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions.

Oxidation and Protection Strategies

Periodate-permanganate oxidation cleaves a double bond in the intermediate, generating a methyl ketone while preserving the dioxolane-protected hydroxyl group. The Bayer-Villiger oxidation introduces an acetate group at C-11, enhancing stability during subsequent steps. Ethylene glycol protection prevents β-elimination of the C-9 hydroxyl group, ensuring regiochemical fidelity.

Stereochemical Control

The final Horner-Emmons condensation forms an α,β-unsaturated ketone with trans stereochemistry, which is selectively reduced using sodium borohydride in the presence of a chiral catalyst. This yields the 15(S)-diastereomer, which exhibits superior glucocorticoid receptor affinity compared to the 15(R)-isomer.

Industrial-Scale Optimization

Catalyst Selection and Yield Enhancement

Industrial production substitutes laboratory-grade catalysts with cost-effective alternatives. For example, p-toluenesulfonic acid replaces hazardous sulfuric acid in esterification, improving safety without compromising yield (85–92%). Continuous-flow reactors enhance the efficiency of ozonolysis and oxidative cleavage steps, reducing reaction times by 40%.

Purification Techniques

Crude this compound dibutyrate is purified via recrystallization from ethanol-water mixtures (3:1 v/v), achieving >99% purity. High-performance liquid chromatography (HPLC) with C18 columns resolves diastereomeric impurities, ensuring pharmaceutical-grade output.

Challenges and Alternatives

Q & A

Basic Research Questions

Q. How do researchers identify and validate the molecular structure of Meclorisone in experimental settings?

- Methodological Answer : Structural elucidation involves spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and X-ray crystallography. For novel compounds, purity must exceed 95%, and elemental analysis is required to confirm composition. Cross-referencing with existing literature and databases ensures consistency. Experimental protocols should detail solvent systems, temperature controls, and calibration standards to minimize artifacts .

Q. What are the standard in vitro and in vivo models for assessing this compound’s biological activity?

- Methodological Answer :

- In vitro: Dose-response assays (e.g., IC50 determination) using cell lines relevant to the target pathology. Include controls for cytotoxicity (e.g., MTT assays) and solvent effects.

- In vivo: Rodent models with ethical approval, standardized dosing regimens, and endpoints aligned with translational relevance (e.g., pharmacokinetic profiling, biomarker analysis). Statistical power calculations must justify sample sizes to avoid Type I/II errors .

Q. How is this compound’s stability evaluated under varying physicochemical conditions?

- Methodological Answer : Accelerated stability studies under stress conditions (e.g., pH extremes, light, heat) using HPLC or UPLC to monitor degradation products. Protocols should specify validation parameters (e.g., specificity, linearity, LOD/LOQ) per ICH guidelines. Data interpretation requires distinguishing primary degradation pathways from analytical noise .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported efficacy across studies?

- Methodological Answer :

- Meta-analysis: Systematically compare studies using PRISMA guidelines, assessing bias (e.g., publication bias, heterogeneity) via funnel plots or I² statistics.

- Methodological audits: Re-evaluate protocols for confounding variables (e.g., batch variability, solvent purity, assay sensitivity). Replicate key experiments with blinded analysis to confirm reproducibility .

Q. How can researchers optimize this compound’s synthetic route to improve yield and scalability without compromising purity?

- Methodological Answer :

- DoE (Design of Experiments): Use factorial designs to test variables (e.g., catalysts, reaction time, temperature). Response surface methodology identifies optimal conditions.

- Green chemistry principles: Substitute hazardous solvents (e.g., DMF) with safer alternatives (e.g., cyclopentyl methyl ether) while monitoring reaction efficiency.

- Process analytical technology (PAT): Implement real-time monitoring (e.g., FTIR, Raman spectroscopy) to track intermediate formation .

Q. What computational approaches validate this compound’s mechanism of action when experimental data is inconclusive?

- Methodological Answer :

- Molecular docking: Simulate ligand-receptor interactions using software like AutoDock or Schrödinger. Validate with mutagenesis studies to confirm binding residues.

- MD simulations: Analyze conformational stability over microsecond timescales to identify allosteric effects.

- Network pharmacology: Integrate omics data to map multi-target effects and potential off-target interactions .

Q. How should researchers design studies to address conflicting toxicity profiles of this compound in preclinical models?

- Methodological Answer :

- Toxicogenomics: Compare gene expression profiles (RNA-seq) in affected tissues across models to identify conserved pathways.

- Dose-ranging studies: Establish NOAEL (No Observed Adverse Effect Level) using OECD guidelines. Include longitudinal monitoring for delayed effects.

- Interspecies pharmacokinetic modeling: Adjust for metabolic differences (e.g., CYP450 enzyme variability) to improve translational relevance .

Methodological Frameworks for Rigor

- Evaluating Research Questions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address knowledge gaps without redundancy .

- Data Validation : Use ICH Q2(R1) guidelines for analytical method validation, including precision, accuracy, and robustness testing .

- Conflict Resolution : Adopt TRIPOD guidelines for transparent reporting of multivariate models and predictive analytics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.